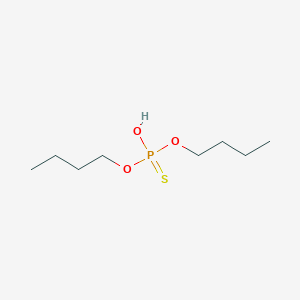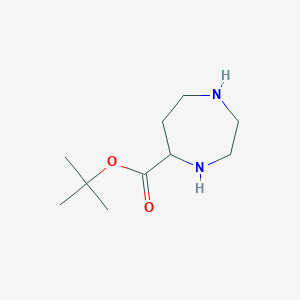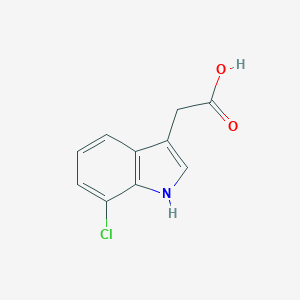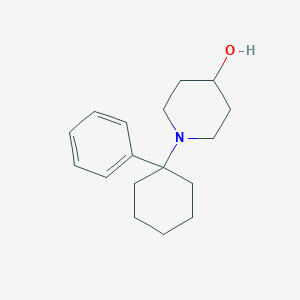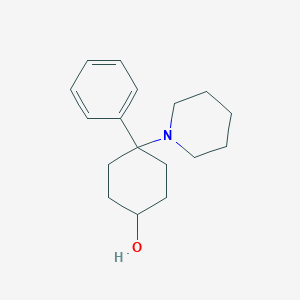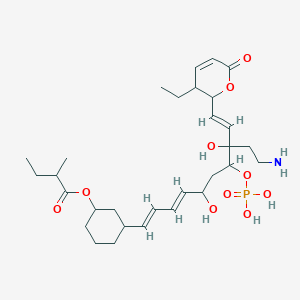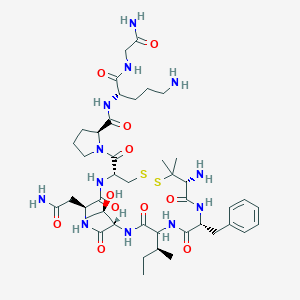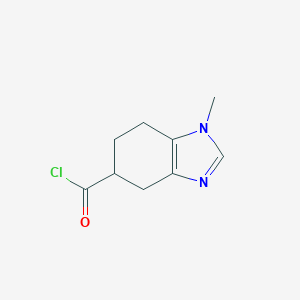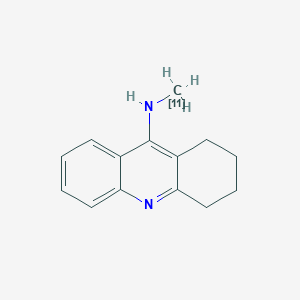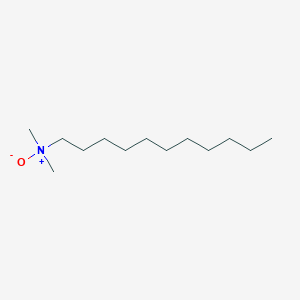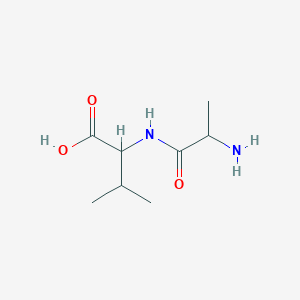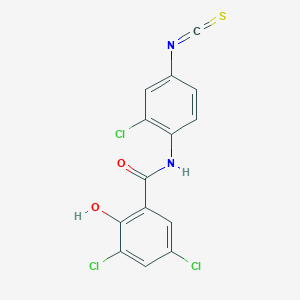
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, also known as DCSA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCSA is a derivative of salicylamide, which is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. DCSA has been found to have several interesting biochemical and physiological effects, which make it a valuable tool in various research fields.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting COX-2, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to have anti-viral activity against several viruses, including influenza, herpes simplex virus, and human immunodeficiency virus (HIV). 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to modulate the immune system, by increasing the production of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a wide range of solvents. However, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research involving 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. One area of interest is the development of new derivatives of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may have improved properties and activities. Another area of interest is the investigation of the mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may lead to the discovery of new targets for drug development. Finally, the potential use of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide as a therapeutic agent for various diseases, including cancer and viral infections, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide involves the reaction of 3,5-dichlorosalicylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-4-isothiocyanatophenylamine to form 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been well-documented in the scientific literature, and several variations of the synthesis method have been developed.
Applications De Recherche Scientifique
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting properties, including anti-inflammatory, anti-tumor, and anti-viral activities. These properties make 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide a valuable tool in various research fields.
Propriétés
Numéro CAS |
136769-35-2 |
|---|---|
Nom du produit |
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide |
Formule moléculaire |
C14H7Cl3N2O2S |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H7Cl3N2O2S/c15-7-3-9(13(20)11(17)4-7)14(21)19-12-2-1-8(18-6-22)5-10(12)16/h1-5,20H,(H,19,21) |
Clé InChI |
WEZFEBZMOVTRFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Autres numéros CAS |
136769-35-2 |
Synonymes |
3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide compound 76-544 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




